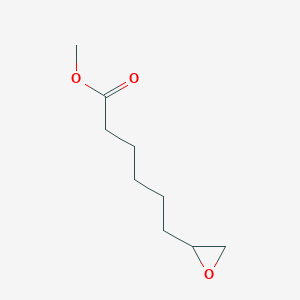![molecular formula C22H49N5O B14446996 Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- CAS No. 74051-83-5](/img/structure/B14446996.png)
Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-: is a complex organic compound characterized by its long aliphatic chain and multiple amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- typically involves the reaction of tetradecanoic acid with a series of ethylenediamine derivatives. The process generally includes:
Activation of Tetradecanoic Acid: This step involves converting tetradecanoic acid into a more reactive intermediate, such as an acid chloride, using reagents like thionyl chloride.
Amidation Reaction: The activated tetradecanoic acid is then reacted with ethylenediamine derivatives under controlled conditions to form the desired amide. This step often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming various oxidized derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The multiple amine groups make the compound susceptible to substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Oxidized amine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amine or amide derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the study of protein-ligand interactions.
- Used in the development of biomimetic materials.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its antimicrobial properties.
Industry:
- Utilized in the production of surfactants and emulsifiers.
- Applied in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]- involves its interaction with various molecular targets, primarily through hydrogen bonding and electrostatic interactions. The multiple amine groups allow it to form stable complexes with metal ions and other molecules, influencing biochemical pathways and processes.
Comparison with Similar Compounds
- Octadecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-
- Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-
Comparison:
- Chain Length: Tetradecanamide has a 14-carbon chain, whereas octadecanamide and dodecanamide have 18 and 12-carbon chains, respectively. This difference in chain length affects their physical properties, such as melting point and solubility.
- Chemical Reactivity: The presence of multiple amine groups in all these compounds makes them highly reactive, but the specific reactivity can vary based on the chain length and the spatial arrangement of the functional groups.
- Applications: While all these compounds have similar applications in chemistry and industry, their specific uses can vary based on their physical and chemical properties.
This detailed article provides a comprehensive overview of Tetradecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
74051-83-5 |
|---|---|
Molecular Formula |
C22H49N5O |
Molecular Weight |
399.7 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C22H49N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(28)27-21-20-26-19-18-25-17-16-24-15-14-23/h24-26H,2-21,23H2,1H3,(H,27,28) |
InChI Key |
XEBAOWPFXXTTNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCNCCNCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


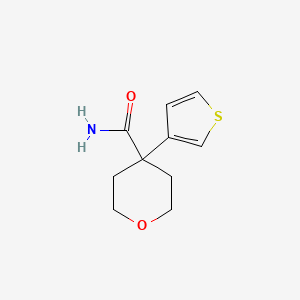
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
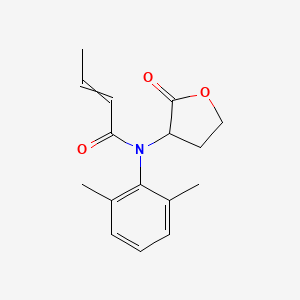
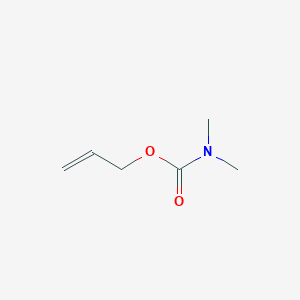

![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)

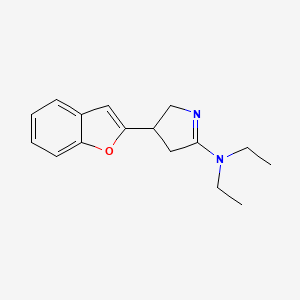
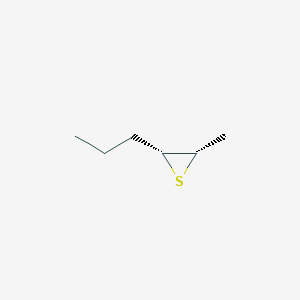
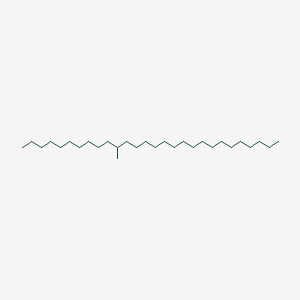
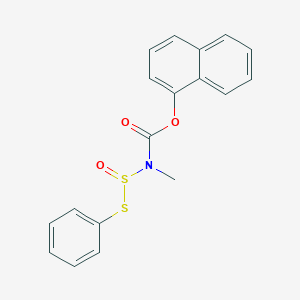
![1-Fluorobicyclo[2.2.1]heptane](/img/structure/B14446984.png)
![(1S)-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14446987.png)
